
1-(Chloromethyl)-1-(3-methylbutyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-1-(3-methylbutyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and a 3-methylbutyl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(3-methylbutyl)cyclopropane can be achieved through various methods, including:
Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst such as rhodium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-(Chloromethyl)-1-(3-methylbutyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as alcohols, ethers, or amines can be formed.
Oxidation Products: Carboxylic acids, ketones, or aldehydes may be produced.
Reduction Products: Alkanes or alcohols are typical products.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structure.
Industry: Could be used in the production of specialty chemicals or materials.
作用機序
The mechanism by which 1-(Chloromethyl)-1-(3-methylbutyl)cyclopropane exerts its effects depends on the specific context of its use. Generally, the compound’s reactivity is influenced by the strained cyclopropane ring and the presence of the chloromethyl group, which can participate in various chemical reactions.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)cyclopropane: Lacks the 3-methylbutyl group, leading to different reactivity and applications.
1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and reaction conditions.
特性
分子式 |
C9H17Cl |
|---|---|
分子量 |
160.68 g/mol |
IUPAC名 |
1-(chloromethyl)-1-(3-methylbutyl)cyclopropane |
InChI |
InChI=1S/C9H17Cl/c1-8(2)3-4-9(7-10)5-6-9/h8H,3-7H2,1-2H3 |
InChIキー |
ONNDWLGRXXWKRB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1(CC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13153655.png)

![Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13153679.png)
![L-Alanine, 3-[(2-aminoethyl)sulfonyl]-](/img/structure/B13153680.png)
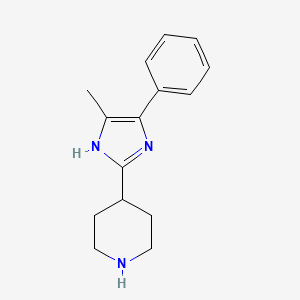
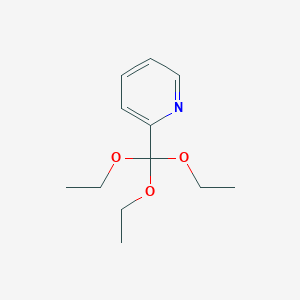
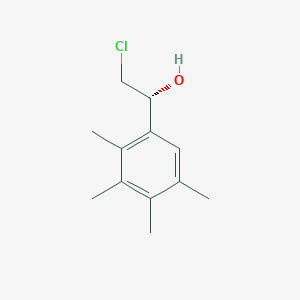

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13153710.png)
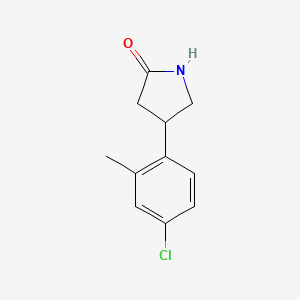

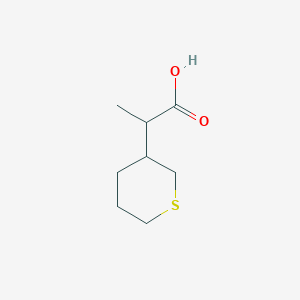

![7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13153750.png)
